molecular formula C17H16N4O3 B2472612 1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-19-4

1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2472612
CAS No.: 899997-19-4
M. Wt: 324.34
InChI Key: WDDPETHNXNSFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines elements of purine and oxazole rings

Preparation Methods

The synthesis of 1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine ring, followed by the introduction of the oxazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting various biological pathways. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione stands out due to its unique combination of purine and oxazole rings. Similar compounds include:

  • 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole
  • 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-10-6-4-5-7-12(10)9-21-15(22)13-14(19(3)17(21)23)18-16-20(13)8-11(2)24-16/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDPETHNXNSFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C=C(O4)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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